5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is a chemical compound that belongs to the benzofuran family. . The presence of a fluorine atom in the structure enhances its chemical reactivity and biological activity, making it a compound of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-dihydrobenzofuran.
Formylation: The formyl group is introduced via a formylation reaction, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3) or by direct formylation with formic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid.
Reduction: 5-Fluoro-2,3-dihydrobenzofuran-7-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran-5-carboxaldehyde: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Fluoro-2,3-dihydrobenzofuran-7-carboxylic acid: An oxidized form of the compound with different chemical properties.
5-Fluoro-2,3-dihydrobenzofuran-7-methanol: A reduced form of the compound with different chemical properties.
Uniqueness
5-Fluoro-2,3-dihydrobenzofuran-7-carboxaldehyde is unique due to the presence of both the fluorine atom and the aldehyde group, which confer distinct chemical reactivity and biological activity. The fluorine atom enhances its stability and binding affinity to biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHGYXPIDMLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573072 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245762-36-1 | |
Record name | 5-Fluoro-2,3-dihydro-7-benzofurancarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245762-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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